molecular formula C30H48O4 B190433 Triptotriterpenic acid B CAS No. 128301-32-6

Triptotriterpenic acid B

Cat. No.: B190433
CAS No.: 128301-32-6
M. Wt: 472.7 g/mol
InChI Key: JTBGJQZJEYVBJZ-GRFRUCBCSA-N
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Description

Triptotriterpenic acid B is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₄. It was originally isolated from the plant Tripterygium hypoglaucum . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Scientific Research Applications

Triptotriterpenic acid B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Triptotriterpenic acid B is not explicitly stated in the search results. However, it is suggested that the main mechanism might be closely related to the regulation of immune balance, inflammation, and apoptosis in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triptotriterpenic acid B involves multiple steps, starting from simpler triterpenoid precursors. The key steps typically include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods

Industrial production of this compound is primarily based on extraction from natural sources, such as the roots and stems of Tripterygium hypoglaucum. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Triptotriterpenic acid B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Triptotriterpenic acid A
  • Celastrol
  • Triptobenzene H
  • Triptolide
  • Parthenolide

Uniqueness

Triptotriterpenic acid B is unique due to its specific structural features and biological activities. Compared to similar compounds, it has distinct effects on inflammation and cell proliferation, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJQZJEYVBJZ-GRFRUCBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128301-32-6
Record name Triptotriterpenic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128301326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of Triptotriterpenic acid B and what is its known biological activity?

A1: this compound was first isolated from the plant Tripterygium wilfordii [, ]. This plant has a history of use in traditional medicine, and researchers have been investigating its chemical constituents for potential therapeutic applications. This compound, along with other triterpenoids isolated from the plant, has shown anti-inflammatory activity in preliminary studies [].

Q2: How was the structure of this compound confirmed?

A2: The structure of this compound was elucidated using spectroscopic analysis, including techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry [, ]. Importantly, the structure was further confirmed through X-ray crystallography, providing definitive evidence for its chemical structure [].

Q3: Has this compound been found in other plant sources besides Tripterygium wilfordii?

A3: Yes, this compound has also been isolated from Abrus precatorius Linn, commonly known as rosary pea []. This discovery marked the first reported instance of this compound being found in Abrus precatorius Linn.

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